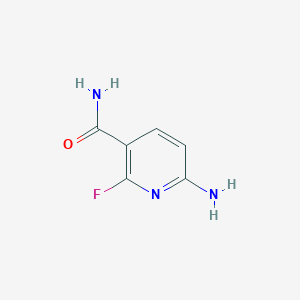
6-アミノ-2-フルオロニコチンアミド
概要
説明
6-Amino-2-fluoronicotinamide is a chemical compound with the molecular formula C6H6FN3O. It is a derivative of nicotinamide, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a fluorine atom, and an amino group is present at the 6-position.
科学的研究の応用
6-Amino-2-fluoronicotinamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of specific enzymes, such as protein kinases, which are crucial in cancer treatment.
Biological Research: The compound is used in studies related to cellular metabolism and enzyme inhibition.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-fluoronicotinamide typically involves the fluorination of 6-aminonicotinamide. One common method includes the reaction of 6-aminonicotinic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to yield 6-Amino-2-fluoronicotinamide .
Industrial Production Methods
Industrial production methods for 6-Amino-2-fluoronicotinamide are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity of the final product .
化学反応の分析
Types of Reactions
6-Amino-2-fluoronicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives of 6-Amino-2-fluoronicotinamide .
作用機序
The mechanism of action of 6-Amino-2-fluoronicotinamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of NADP±dependent enzymes, such as 6-phosphogluconate dehydrogenase, by interfering with glycolysis and leading to ATP depletion. This mechanism is particularly relevant in the context of cancer research, where it can synergize with DNA-crosslinking chemotherapy drugs to enhance their efficacy .
類似化合物との比較
Similar Compounds
6-Aminonicotinamide: A closely related compound that lacks the fluorine atom at the 2-position.
2-Amino-6-fluoronicotinic Acid: Another derivative with similar structural features but different functional groups, leading to distinct chemical and biological properties.
Uniqueness
6-Amino-2-fluoronicotinamide is unique due to the presence of both an amino group and a fluorine atom on the nicotinamide ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications .
生物活性
6-Amino-2-fluoronicotinamide (AFN) is a synthetic derivative of nicotinamide, characterized by the substitution of a fluorine atom at the 2-position of the pyridine ring and an amino group at the 6-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and cancer treatment.
- Molecular Formula : CHFNO
- Molecular Weight : 155.13 g/mol
- Structure : The structural modifications impart unique chemical reactivity, enhancing its interactions with biological targets.
6-Amino-2-fluoronicotinamide exhibits its biological activity primarily through the inhibition of specific enzymes. Notably, it has been shown to inhibit NADP-dependent enzymes, such as 6-phosphogluconate dehydrogenase. This inhibition disrupts glycolysis and can lead to ATP depletion, making it particularly relevant in cancer research where metabolic pathways are often altered.
Key Enzyme Targets
- 6-Phosphogluconate Dehydrogenase : Inhibition leads to reduced cellular metabolism and increased sensitivity to DNA-damaging agents.
- Protein Kinases : AFN has potential as an inhibitor of various protein kinases involved in cell signaling pathways related to cancer proliferation.
Medicinal Chemistry
AFN is being explored for its potential therapeutic applications:
- Cancer Treatment : Its ability to inhibit key metabolic enzymes may enhance the efficacy of existing chemotherapeutic agents.
- Enzyme Inhibition Studies : AFN serves as a valuable tool in studying enzyme kinetics and mechanisms, particularly in the context of nicotinamide metabolism.
Case Studies
- In Vitro Studies : Research has demonstrated that AFN can effectively inhibit cellular proliferation in various cancer cell lines by targeting metabolic pathways. For example, studies indicate that AFN treatment leads to significant reductions in cell viability in breast cancer models.
- Kinetic Analysis : Steady-state kinetic studies have shown that AFN acts as a competitive inhibitor for certain nicotinamide-related enzymes, with values indicating strong binding affinity.
Comparative Analysis with Related Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 6-Aminonicotinamide | Lacks fluorine substitution | Moderate enzyme inhibition |
| 2-Amino-6-fluoronicotinic Acid | Similar structure but different functional groups | Distinct pharmacological properties |
| 6-Amino-2-chloronicotinamide | Chlorine instead of fluorine at the 2-position | Varies in enzyme inhibition efficiency |
特性
IUPAC Name |
6-amino-2-fluoropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O/c7-5-3(6(9)11)1-2-4(8)10-5/h1-2H,(H2,8,10)(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUULJUZKGZQIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)N)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














